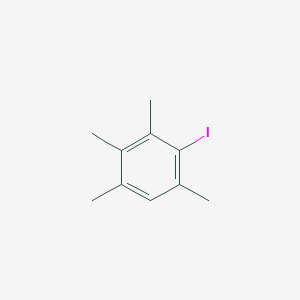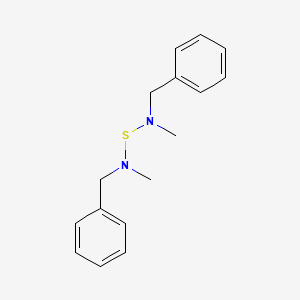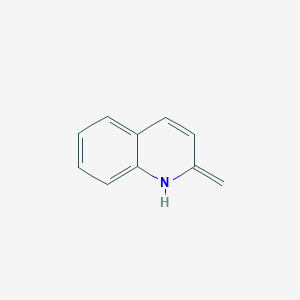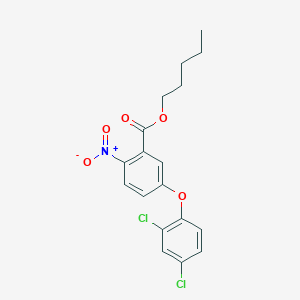
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is an organosulfur compound with a unique structure that includes a methanesulfinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene typically involves the introduction of a methanesulfinyl group to a benzene ring. One common method involves the reaction of a suitable benzene derivative with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.
Reduction: The compound can be reduced to remove the methanesulfinyl group.
Substitution: The methoxy and dimethyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(Methanesulfonyl)-5-methoxy-1,3-dimethylbenzene.
Reduction: The major product is 5-methoxy-1,3-dimethylbenzene.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Methylsulfonylmethane: Contains a sulfone group and is used as a dietary supplement.
Uniqueness
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts .
Propriétés
Numéro CAS |
55661-07-9 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
5-methoxy-1,3-dimethyl-2-methylsulfinylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-7-5-9(12-3)6-8(2)10(7)13(4)11/h5-6H,1-4H3 |
Clé InChI |
ZPMPFQRHANXIPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)





![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)


![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
